2-Methoxy-4-[(4-nitrophenyl)azo]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(4-nitrophenyl)azo]aniline, also known as Sudan II, is a synthetic azo dye that is commonly used in the textile, food, and cosmetic industries. It is a bright red powder that is soluble in organic solvents and has a melting point of 168-170°C. Sudan II has been extensively studied for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is not well understood, but it is believed to involve the binding of the dye to cellular proteins and DNA. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been shown to induce oxidative stress and DNA damage in vitro, which may contribute to its potential toxicity.
Biochemical And Physiological Effects
2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been shown to have a range of biochemical and physiological effects, including its ability to induce oxidative stress, DNA damage, and apoptosis in vitro. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has also been shown to have potential mutagenic and carcinogenic properties, although further research is needed to fully understand its effects on human health.
Advantages And Limitations For Lab Experiments
2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has several advantages for use in lab experiments, including its bright red color, solubility in organic solvents, and well-established synthesis method. However, 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II, including its potential use as a therapeutic agent for cancer and other diseases, its effects on the environment and wildlife, and its potential as a biomarker for oxidative stress and DNA damage. Further research is needed to fully understand the properties and potential applications of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II.
Synthesis Methods
2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-methoxyaniline. This reaction produces a red azo compound that is then purified and dried to obtain 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II. The synthesis of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is a well-established chemical process that has been used for many years.
Scientific Research Applications
2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been widely used in scientific research for various applications, including its use as a staining agent for biological specimens, a pH indicator, and a model compound for studying the behavior of azo dyes in the environment. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has also been used as a model compound for studying the effects of azo dyes on human health and the environment.
properties
CAS RN |
101-52-0 |
---|---|
Product Name |
2-Methoxy-4-[(4-nitrophenyl)azo]aniline |
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-methoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O3/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)17(18)19/h2-8H,14H2,1H3 |
InChI Key |
UXLCBMUEIPAQSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Other CAS RN |
101-52-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.